Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-
CAS No.: 11121-15-6
Cat. No.: VC17108053
Molecular Formula: C27H36O6
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11121-15-6 |
|---|---|
| Molecular Formula | C27H36O6 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |
| Standard InChI | InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |
| Standard InChI Key | BIQUGUWHHLMHCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The compound is formally named Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, reflecting its bisphenol A backbone modified with methyl-substituted ethylene glycol ethers and terminal epoxide groups .
Synonyms and Alternative Designations
Molecular Formula and Mass
| Property | Value | Source |
|---|---|---|
| Molecular Formula | (C21H24O4·C3H6O·C2H4O)x | |
| C35H52O8 (butoxymethyl analog) | ||
| Molecular Weight | 442.55 (monomer unit) | |
| 600.78 (butoxymethyl analog) |
The polymeric nature of CAS 70613-36-4 is evidenced by the repeating unit formula, while the butoxymethyl variant (CAS 71033-08-4) exists as a discrete molecule .
Synthesis and Structural Features
Synthetic Pathways
The compound is synthesized through nucleophilic ring-opening polymerization of epichlorohydrin with bisphenol A derivatives. Key steps include:
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Etherification: Bisphenol A reacts with methyl-substituted ethylene glycol dichloride to form the dialkoxy intermediate.
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Epoxidation: Treatment with epichlorohydrin under basic conditions introduces terminal oxirane groups .
Structural Characterization
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Core Architecture: Central isopropylidene-bis(4-hydroxyphenyl) propane (bisphenol A) with para-substituted oxymethylene-oxyethylene-epoxide chains.
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Stereoelectronic Effects: The sulfur atom in related thiazolidine-dione systems demonstrates strong electron-accepting properties, facilitating hydrogen bonding with aromatic protons .
Critical Functional Groups:
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Oxirane (Epoxide): Responsible for cross-linking in polymer applications.
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Ether Linkages: Provide structural flexibility and chemical resistance.
Physical and Chemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Boiling Point | 676.0±55.0 °C (predicted) | |
| Density | 1.095±0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF) |
Spectroscopic Data
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NMR: Aryl protons exhibit downfield shifts (δ 7.2–6.8 ppm) due to electron-withdrawing epoxide groups. Unusual upfield shifts in methylene protons (δ 3.1–3.5 ppm) suggest intramolecular hydrogen bonding .
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PXRD: Crystalline regions in polymeric forms show d-spacings characteristic of layered epoxy-aromatic structures .
Reactivity and Applications
Cascade Transformations
In DMF solvent, oxirane moieties undergo nucleophilic attack by thiazolidine-2,4-diones, producing 1,4-oxathian-2-ones via ring-expansion mechanisms . This reactivity underpins its utility in:
Polymer Chemistry
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Cross-Linking Agent: Forms three-dimensional networks with amines or anhydrides.
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Composite Materials: Enhances mechanical strength in fiber-reinforced plastics .
Pharmaceutical Intermediates
Industrial Formulations
| Application | Function | Example Use Case |
|---|---|---|
| Coatings | Matrix resin | Anti-corrosive paints |
| Adhesives | Tackifier | Aerospace structural bonds |
| Encapsulants | Dielectric material | Microelectronics packaging |
| Parameter | Specification | Source |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statement | H317 (May cause allergic skin reaction) | |
| Precautionary Measures | P261 (Avoid inhalation), P280 (Wear protective gloves) |
Regulatory Status
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